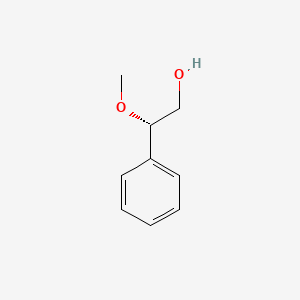

(S)-(+)-2-Methoxy-2-phenylethanol

Description

Significance of Enantiomerically Pure Compounds in Modern Organic Synthesis

The demand for enantiomerically pure compounds is a driving force in modern organic synthesis, largely propelled by the pharmaceutical, agrochemical, and materials science industries. rsc.orgyork.ac.uk Enantiomers of a chiral molecule, while having identical physical properties in an achiral environment, can exhibit profoundly different biological activities. york.ac.uk This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. york.ac.uk

A classic, albeit tragic, example is the drug thalidomide, where one enantiomer provided the desired sedative effect, while the other was responsible for severe birth defects. york.ac.uk This case underscored the critical need for producing single-enantiomer drugs to ensure safety and efficacy. york.ac.uk Consequently, regulatory bodies now often require the analysis and testing of individual enantiomers for new drug development. uwindsor.ca The ability to synthesize a specific enantiomer, a process known as asymmetric synthesis, is therefore not just an academic challenge but a crucial requirement for creating safer and more effective products. nih.gov

Overview of Chiral Alcohols as Versatile Building Blocks and Auxiliaries

Chiral alcohols are a fundamental class of compounds in the synthetic chemist's toolbox. chemspider.com They are widely utilized as versatile chiral building blocks, which are enantiomerically pure molecules incorporated into the synthesis of more complex target molecules. chemspider.com Chiral aromatic alcohols, in particular, are used extensively in the synthesis of pharmaceuticals, pheromones, and liquid crystals. nih.gov

Beyond being mere structural components, chiral alcohols can also function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. biosynth.com After guiding the formation of a new stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful method for achieving high levels of stereoselectivity in reactions like alkylations and aldol (B89426) additions. biosynth.com (S)-(+)-2-Methoxy-2-phenylethanol itself can be employed as a chiral probe, for instance, in determining the absolute configuration of other molecules like the active (-) enantiomer of amlodipine. chemicalbook.comchemdad.comchemsrc.com

Historical Perspectives and Early Research on 2-Methoxy-2-phenylethanol (B1584293) and its Stereoisomers

The journey of asymmetric synthesis began with the pioneering work of scientists like Louis Pasteur in the 19th century. rsc.org However, the development and study of specific chiral molecules like 2-Methoxy-2-phenylethanol are products of more recent advances in synthetic and analytical chemistry. Early methods for obtaining single enantiomers relied on the resolution of racemic mixtures, a process that separates the two enantiomers but has a maximum theoretical yield of only 50% for the desired enantiomer. uwindsor.ca

A key development in accessing enantiomerically pure alcohols was the advent of enzymatic resolutions. A 2010 study, for example, detailed the enzymatic resolution of 2-methoxy-2-phenylethanol, a method that utilizes the high selectivity of enzymes to differentiate between the two enantiomers. chemspider.comchemsynthesis.com Synthetic routes for the racemic mixture were reported in publications such as a 1994 article in Synthetic Communications. chemsrc.comrsc.org The ability to separate and analyze the stereoisomers of 2-Methoxy-2-phenylethanol has also been greatly enhanced by the evolution of chiral chromatography. Techniques using chiral stationary phases (CSPs), such as those based on cyclodextrins, have proven effective in resolving the enantiomers of this and other chiral aromatic alcohols. sigmaaldrich.com These advances in synthesis, resolution, and analysis have been crucial in establishing the role of this compound and its enantiomer in the field of stereochemistry.

Data Tables

Physical and Chemical Properties of 2-Methoxy-2-phenylethanol Stereoisomers

| Property | Racemic 2-Methoxy-2-phenylethanol | This compound | (R)-(-)-2-Methoxy-2-phenylethanol |

| CAS Number | 2979-22-8 chemicalbook.comsigmaaldrich.com | 66051-01-2 guidechem.comsigmaaldrich.com | 17628-72-7 |

| Molecular Formula | C₉H₁₂O₂ chemicalbook.comsigmaaldrich.com | C₉H₁₂O₂ guidechem.comsigmaaldrich.com | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol chemicalbook.comsigmaaldrich.com | 152.19 g/mol biosynth.comguidechem.com | 152.19 g/mol |

| Boiling Point | 237 °C (lit.) chemicalbook.comchemsrc.com | 65 °C / 0.1 mmHg (lit.) guidechem.com | 65 °C / 0.1 mmHg (lit.) |

| Density | 1.061 g/mL at 25 °C (lit.) chemicalbook.comchemsrc.com | 1.054 g/mL at 25 °C (lit.) guidechem.com | 1.05 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.519 (lit.) chemicalbook.comchemsrc.com | n20/D 1.52 (lit.) guidechem.com | n20/D 1.52 (lit.) |

| Optical Activity | Not Applicable | [α]19/D +133°, c = 1 in acetone (B3395972) guidechem.com | [α]20/D −133°, c = 1 in acetone |

| Optical Purity (ee) | Not Applicable | 99% (GLC) guidechem.com | 99% (GLC) |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxy-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H](CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66051-01-2 | |

| Record name | (S)-(+)-2-Methoxy-2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereoselective Synthesis of S + 2 Methoxy 2 Phenylethanol

Enantioselective Reduction Strategies for the Preparation of (S)-(+)-2-Methoxy-2-phenylethanol

Enantioselective reduction of a prochiral ketone precursor, 2-methoxy-2-phenylacetaldehyde, is a direct and efficient route to this compound. This can be achieved through both catalytic asymmetric hydrogenation and biocatalytic approaches.

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation utilizes chiral metal complexes to facilitate the stereoselective addition of hydrogen to a carbonyl group. For the synthesis of the related (R)-(-)-2-methoxy-2-phenylethanol, the asymmetric hydrogenation of 2-methoxy-2-phenylethanone has been successfully demonstrated using a ruthenium-(S)-BINAP complex. This reaction, conducted at 50 bar of hydrogen pressure at 25°C for 24 hours in methanol (B129727), yielded the (R)-enantiomer with a high enantiomeric excess (ee) of 92% and a chemical yield of 78%. The (S)-BINAP ligand creates a chiral environment that favors the adsorption of hydrogen to one face of the ketone, leading to the observed enantioselectivity. The steric influence of the methoxy (B1213986) group is also thought to enhance this selectivity by stabilizing the pro-R transition state. Similar strategies employing a catalyst with the opposite chirality, such as (R)-BINAP, would be expected to produce the desired (S)-(+)-enantiomer.

Biocatalytic Approaches via Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. acs.org Enzymes, particularly oxidoreductases from various microorganisms, can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity under mild reaction conditions. While specific studies on the enzymatic reduction of 2-methoxy-2-phenylacetaldehyde to this compound are not extensively detailed in the provided results, the broader application of this methodology is well-established for similar substrates. researchgate.netcjcatal.comnih.gov For instance, various yeast strains, such as Saccharomyces cerevisiae, have been shown to possess high biocatalytic activity for the synthesis of 2-phenylethanol (B73330) and its derivatives. cjcatal.comresearchgate.net The use of whole-cell biocatalysts expressing engineered reductases and co-factor regeneration systems has proven effective in achieving high product titers and enantiomeric excesses for other chiral alcohols. nih.gov

Asymmetric Nucleophilic Addition Reactions to Precursors

Asymmetric nucleophilic addition reactions provide another powerful tool for establishing the stereocenter in this compound. This approach typically involves the addition of a nucleophile to a prochiral aldehyde or ketone in the presence of a chiral catalyst or auxiliary.

One documented method involves the use of a chiral auxiliary. For the synthesis of the (R)-enantiomer, (R)-phenylglycinol was used to induce chirality. The condensation of 2-methoxy-2-phenylacetaldehyde with (R)-phenylglycinol forms a chiral imine, which is then selectively reduced with L-Selectride® to yield the (R,R)-diastereomer. Subsequent acidic cleavage removes the chiral auxiliary, affording (R)-(-)-2-methoxy-2-phenylethanol with an 89% enantiomeric excess and a 65% yield. To obtain the (S)-(+)-enantiomer, one could employ the (S)-phenylglycinol auxiliary in a similar reaction sequence.

| Method | Precursor | Chiral Catalyst/Auxiliary | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | 2-Methoxy-2-phenylethanone | Ruthenium-(S)-BINAP | (R)-(-)-2-Methoxy-2-phenylethanol | 92% | 78% | |

| Chiral Auxiliary-Based Synthesis | 2-Methoxy-2-phenylacetaldehyde | (R)-Phenylglycinol | (R)-(-)-2-Methoxy-2-phenylethanol | 89% | 65% |

Regioselective Ring-Opening Reactions of Styrene (B11656) Oxide Derivatives with Methanol

The synthesis of 2-methoxy-2-phenylethanol via the methanolysis of styrene oxide is a prominent method that hinges on the principle of regioselectivity. The reaction involves the nucleophilic attack of methanol on the epoxide ring of styrene oxide. Styrene oxide possesses two electrophilic carbon atoms: the terminal, less-substituted carbon (Cβ) and the phenyl-substituted, benzylic carbon (Cα).

Under acidic or Lewis acidic conditions, the epoxide oxygen is protonated or coordinated to the acid, which facilitates ring-opening. This process preferentially develops a partial positive charge on the more substituted benzylic carbon (Cα), as this position can better stabilize the forming carbocation through resonance with the adjacent phenyl ring. Consequently, the methanol nucleophile preferentially attacks this more electrophilic benzylic carbon, leading to the formation of 2-methoxy-2-phenylethanol as the major regioisomer.

Various catalytic systems have been developed to enhance both the reaction rate and the regioselectivity of this transformation. Materials with acidic properties, whether Brønsted or Lewis acids, have been shown to accelerate the ring-opening reaction. researchgate.net For instance, metal-organic frameworks (MOFs) and coordination polymers (CPs) containing Lewis-acidic metal centers like Zn²⁺ have proven effective. researchgate.net The Lewis-acidic sites coordinate with the oxygen atom of the epoxide, increasing the electrophilicity of the carbon atoms and promoting a nucleophilic attack by methanol at the benzylic position. researchgate.net

Recent research has highlighted several effective catalysts for this reaction. researchgate.net A sulfonic acid-functionalized zinc-based coordination polymer (Zn-CP-SO₃H) demonstrated excellent catalytic activity and regioselectivity, achieving high conversion of styrene oxide in a short time at room temperature. researchgate.net Other materials, such as the MOF MIP-202(Zr), have also shown high efficiency. researchgate.net The performance of various catalysts is summarized in the table below.

Interactive Data Table: Catalytic Methanolysis of Styrene Oxide

| Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity for 2-methoxy-2-phenylethanol (%) | Reference |

|---|---|---|---|---|---|

| Zn-CP-SO₃H | Room Temp. | 25 | 99 | High (not specified) | researchgate.net |

| MIP-202(Zr) | Room Temp. | 25 | 99 | High (not specified) | researchgate.net |

Note: "High selectivity" indicates a strong preference for the formation of 2-methoxy-2-phenylethanol over its isomer, 1-methoxy-2-phenylethanol.

Exploration of Novel Synthetic Pathways to Chiral 2-Methoxy-2-phenylethanol

Beyond traditional chemical catalysis, the exploration of novel synthetic routes, particularly those employing biocatalysis, offers greener and highly selective alternatives for producing enantiopure this compound. One of the most effective and widely studied of these methods is Enzymatic Kinetic Resolution (EKR). wikipedia.org

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In EKR, an enzyme, typically a lipase (B570770), is used to selectively catalyze the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enantioenriched. wikipedia.orgmdpi.com

For the synthesis of this compound, a hypothetical EKR process would start with racemic 2-methoxy-2-phenylethanol. A lipase, such as one from Candida rugosa or Burkholderia cepacia, would be used in a suitable organic solvent. mdpi.commdpi.com An acyl donor, like vinyl acetate (B1210297) or isopropenyl acetate, is added to the reaction. mdpi.commdpi.com The lipase will selectively acylate one of the enantiomers (for instance, the (R)-enantiomer) to form an ester at a much faster rate than it acylates the (S)-enantiomer.

After the reaction proceeds to approximately 50% conversion, the mixture would contain the acylated (R)-enantiomer and the unreacted this compound. wikipedia.org These two compounds have different functional groups (ester vs. alcohol) and can be easily separated by standard chromatographic techniques, yielding the desired (S)-enantiomer with high enantiomeric purity. The efficiency of such resolutions can often be enhanced by the addition of ionic liquids to the reaction medium. mdpi.com Studies on similar substrates, such as 1-phenylethanol (B42297), have achieved excellent results, with enantiomeric excesses for the product (ee_p) reaching up to 98.9%. mdpi.com

A more advanced version of this technique is Dynamic Kinetic Resolution (DKR). In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of the desired single enantiomer of up to 100%, as opposed to the 50% maximum for standard EKR. nih.gov This can be achieved by combining the enzyme with a second catalyst that facilitates the racemization of the starting alcohol.

Interactive Data Table: Conceptual Enzymatic Kinetic Resolution of (±)-2-Methoxy-2-phenylethanol

| Enzyme Source | Acyl Donor | Reaction Medium | Key Outcome | Potential ee | Reference (by analogy) |

|---|---|---|---|---|---|

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane / [EMIM][BF₄] | Selective acylation of (R)-enantiomer | >98% | mdpi.com |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene / [EMIM][BF₄] | Selective acylation of (R)-enantiomer | High | mdpi.commdpi.com |

Applications of S + 2 Methoxy 2 Phenylethanol in Asymmetric Organic Synthesis

As a Chiral Auxiliary for Stereocontrol in Chemical Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. (S)-(+)-2-Methoxy-2-phenylethanol has proven to be an effective chiral auxiliary in various applications. tcichemicals.com

Diastereoselective Alkylation and Addition Reactions

The hydroxyl group of this compound can be readily attached to a prochiral molecule, such as a carboxylic acid or a ketone, to form a diastereomeric ester or ketal, respectively. The chiral environment established by the auxiliary then influences the approach of a nucleophile or electrophile, leading to the preferential formation of one diastereomer over the other in subsequent alkylation or addition reactions.

For instance, the enolate derived from an ester of this compound can undergo diastereoselective alkylation. The bulky phenyl group and the methoxy (B1213986) group of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of stereocontrol. After the alkylation step, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the desired enantiomerically enriched product.

Similarly, the addition of organometallic reagents to ketones or aldehydes can be controlled by converting the carbonyl group into a chiral acetal (B89532) or ketal with this compound. The stereocenter of the auxiliary dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to a diastereoselective addition. Subsequent hydrolysis of the acetal or ketal reveals the enantiomerically enriched secondary or tertiary alcohol.

Role in Chiral Derivatizing Agents for Analytical Purposes

This compound is also utilized as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity and absolute configuration of other chiral molecules, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov A CDA reacts with a mixture of enantiomers to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for their quantification. nih.gov

The reaction of this compound with a racemic carboxylic acid, for example, will produce two diastereomeric esters. The protons in the vicinity of the newly formed stereocenter will experience different magnetic environments in the two diastereomers, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original carboxylic acid. nih.gov

Derivatives of this compound, such as (R)- and (S)-2-methoxy-2-phenylpent-3-ynoic acids (MPPAs), have also been developed and used as reliable chiral derivatizing agents for determining the absolute configuration of secondary alcohols and primary amines. nih.gov

As a Precursor for Chiral Ligands in Asymmetric Catalysis

The enantiomerically pure backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands. sigmaaldrich.com These ligands are then used in combination with transition metals to create catalysts for a wide range of asymmetric reactions, where a small amount of the chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Development of Phosphine-Based Ligands

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation reactions. tcichemicals.comsigmaaldrich.com this compound can be chemically modified to introduce phosphine groups, resulting in the formation of P-chiral or backbone-chiral phosphine ligands. tcichemicals.comresearchgate.net The stereogenic center originating from the starting alcohol imposes a specific three-dimensional arrangement on the coordinating phosphine atoms. This chirality is then transferred to the metal center, influencing the stereochemical course of the catalytic reaction. The electronic properties of these ligands can also be fine-tuned by modifying the substituents on the phosphorus atom or the phenyl ring. acs.org

Chiral N,O-Ligands in Transition Metal-Catalyzed Processes

This compound serves as a precursor for the synthesis of chiral N,O-ligands. nih.gov These ligands contain both a nitrogen and an oxygen atom that can coordinate to a metal center, forming a stable chelate ring. The chirality is embedded in the ligand backbone, originating from the stereocenter of the parent alcohol. These N,O-ligands have been successfully employed in various transition metal-catalyzed processes. nih.govrsc.org

Applications in Asymmetric Hydrogenation and C-C Bond Formations

Ligands derived from this compound have found significant application in asymmetric hydrogenation and carbon-carbon bond-forming reactions. In asymmetric hydrogenation, chiral phosphine or N,O-ligand complexes of metals like rhodium, ruthenium, and iridium catalyze the addition of hydrogen across a double bond with high enantioselectivity, producing chiral alkanes. nih.govrsc.orgub.edu This is a widely used method for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net

Similarly, in asymmetric C-C bond formation reactions, such as allylic alkylations and Suzuki cross-couplings, chiral ligands prepared from this compound can direct the formation of new carbon-carbon bonds with excellent stereocontrol. organic-chemistry.orgnih.govorganic-chemistry.org These reactions are fundamental in organic synthesis for building molecular complexity. organic-chemistry.org

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

This compound is a versatile chiral building block, a term used to describe molecules that are incorporated into the synthesis of larger, more complex structures. sigmaaldrich.com These building blocks are crucial in medicinal chemistry and drug discovery for creating compounds with precise spatial orientations, which is often essential for their biological activity. nih.gov The demand for such chiral intermediates is consistently high within the pharmaceutical and agrochemical industries. core.ac.uk

Construction of Optically Active Pharmaceutical Scaffolds

The synthesis of optically active pharmaceutical scaffolds, which form the core structure of many drugs, represents a significant application of this compound. sigmaaldrich.com Its defined stereochemistry is transferred to the target molecule, ensuring the final product has the desired therapeutic effect.

One notable application is in the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists. sigmaaldrich.com Additionally, this compound was utilized as a chiral probe to determine the absolute configuration of the active (-) enantiomer of amlodipine, a widely used cardiovascular drug. sigmaaldrich.com It has also been employed in the synthesis of optically active 1,4-dihydropyridines, a class of compounds known for their diverse pharmacological activities. sigmaaldrich.com Another key use is as a starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, which acts as a serine protease inhibitor. sigmaaldrich.com

A summary of these applications is presented in the table below:

| Application | Target Molecule/Scaffold | Reference |

| Opioid Receptor Agonists | N-substituted 6,7-benzomorphans | sigmaaldrich.com |

| Chiral Probe | Amlodipine | sigmaaldrich.com |

| Calcium Channel Blockers | Optically active 1,4-dihydropyridines | sigmaaldrich.com |

| Serine Protease Inhibitors | N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine | sigmaaldrich.com |

Incorporation into Natural Product Syntheses

While specific examples of the direct incorporation of this compound into the total synthesis of complex natural products are not extensively documented in the provided search results, the use of chiral building blocks is a cornerstone of natural product synthesis. researchgate.net The principles of utilizing such synthons to achieve specific stereochemical outcomes are well-established.

Synthesis of Advanced Chiral Intermediates

This compound is a precursor for creating more complex chiral intermediates, which are then used in multi-step synthetic sequences. rsc.org These advanced intermediates are valuable as they can be elaborated into a variety of target molecules. For instance, it serves as a ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com The development of efficient routes to chiral intermediates is a continuous focus in organic synthesis, driven by the need for novel therapeutic agents. nih.govcore.ac.uk

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Liquid |

| Boiling Point | 65 °C at 0.1 mmHg |

| Density | 1.054 g/mL at 25 °C |

| Optical Activity | [α]19/D +133°, c = 1 in acetone (B3395972) |

| Enantiomeric Excess | 99% (GLC) |

Mechanistic and Stereochemical Insights Involving S + 2 Methoxy 2 Phenylethanol

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethyl chain in 2-alkoxy-2-phenylethanol structures allows the molecule to exist in several conformations. For the analogous compound 2-phenylethanol (B73330), studies have identified two primary conformers: gauche and anti. These arise from the rotation around the Cα-Cβ bond.

In the gauche conformation, the phenyl and hydroxyl groups are in proximity, allowing for a stabilizing intramolecular hydrogen bond between the hydroxyl group's hydrogen and the π-electron system of the phenyl ring (O-H···π interaction). The anti conformation places these groups further apart. High-resolution spectroscopic investigations combined with quantum chemistry calculations have confirmed that the gauche conformer is the most stable form for 2-phenylethanol in the gas phase. nih.gov This preference for a folded structure stabilized by weak hydrogen bonds is a key feature of its potential energy surface.

For (S)-(+)-2-Methoxy-2-phenylethanol, the presence of the methoxy (B1213986) group introduces additional complexity but maintains the core structural elements. The key intramolecular interactions governing its conformation are:

O-H···π Interaction: Similar to 2-phenylethanol, a hydrogen bond can form between the hydroxyl proton and the phenyl ring.

O-H···O Interaction: An intramolecular hydrogen bond may also occur between the hydroxyl proton and the oxygen atom of the methoxy group.

Computational studies on related systems, such as 2-phenylethanethiol (B1584568) and its dimers with 2-phenylethanol, have explored the competition between different types of hydrogen bonds (O-H···O, O-H···S, S-H···O, and S-H···S), revealing a clear hierarchy of interaction strengths. nih.govacs.org The O-H···O interaction is generally stronger than the O-H···π interaction, suggesting that conformers maximizing this bond would be significantly populated.

Table 1: Comparison of Calculated Conformers for 2-Phenylethanol This interactive table showcases the relative energies of different conformers, illustrating the stability of the gauche form due to intramolecular interactions.

| Conformer | Dihedral Angle (Cipso-Cα-Cβ-O) | Relative Energy (kJ/mol) | Key Interaction |

| Gauche | ~60° | 0 (Most Stable) | O-H···π |

| Anti | ~180° | Higher Energy | Minimal Intramolecular H-Bonding |

Note: Data is based on theoretical calculations for the analogous 2-phenylethanol. The exact energy values can vary with the computational method used.

Understanding Enantioselectivity and Diastereoselectivity in Reactions Mediated by this compound Derivatives

This compound serves as a valuable chiral building block and probe. Its derivatives are utilized as chiral auxiliaries or ligands to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer.

A key application is its use as a chiral probe to determine the absolute configuration of other molecules. For instance, this compound was employed to determine the absolute configuration of the active (-)-enantiomer of amlodipine. sigmaaldrich.com This process relies on the formation of diastereomeric derivatives that can be distinguished using techniques like NMR spectroscopy or X-ray crystallography, where the known stereochemistry of the methoxyphenylethanol moiety allows for the assignment of the unknown center.

Furthermore, derivatives of this chiral alcohol are used in asymmetric synthesis. For example, it has been used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists and as a ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com In these roles, the well-defined stereocenter of the this compound derivative creates a chiral environment around the reaction center, influencing the trajectory of incoming reagents and favoring one stereochemical pathway over another.

Theoretical and Computational Studies on Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. Theoretical and computational studies are essential for understanding the subtle energetic differences that govern this phenomenon.

Computational models can map the potential energy surface of interactions between a chiral host and guest. In the context of this compound and similar molecules, these studies focus on the intermolecular forces—hydrogen bonds, van der Waals forces, and π-π stacking—that define the stability of the diastereomeric complexes formed between the chiral alcohol and an analyte.

A practical example of chiral recognition involving aromatic alcohols is their separation using chiral stationary phases in chromatography. Metal-organic frameworks (MOFs) built from chiral precursors like γ-cyclodextrin have shown great efficiency in separating enantiomers of chiral aromatic alcohols. rsc.org Computational docking simulations within the pores of such a chiral MOF can reveal the preferred binding orientation and interaction energies for each enantiomer, explaining the basis for their chromatographic separation. The models would show how one enantiomer fits more snugly or forms stronger/more numerous non-covalent bonds with the chiral surface than the other.

Table 2: Example Data for Chiral Separation of Aromatic Alcohols on a γ-CD MOF Column This table illustrates the principle of chiral recognition through chromatographic separation data for a representative chiral compound.

| Analyte | Mobile Phase (v/v) | Selectivity (α) | Resolution (Rs) |

| (R,S)-1-Phenyl-1-propanol | Hexane (B92381)/Isopropanol (90/10) | 1.15 | 1.85 |

| (R,S)-1-Phenyl-1-propanol | Hexane/Isopropanol (95/5) | 1.20 | 2.10 |

Note: Selectivity (α) is the ratio of retention factors of the two enantiomers, and Resolution (Rs) quantifies the degree of separation. Higher values indicate better recognition. rsc.org

Transition State Modeling for Stereochemical Outcome Prediction

Predicting the stereochemical outcome of a reaction is a primary goal of computational chemistry. This is often achieved by modeling the transition states (TS) for the formation of the different possible stereoisomeric products. The product distribution is determined by the relative free energies of these competing transition states, according to the Curtin-Hammett principle.

For reactions involving chiral alcohols or their derivatives, computational models calculate the structures and energies of the diastereomeric transition states. A lower energy transition state implies a faster reaction rate, leading to the major product isomer.

A sophisticated approach is the "two transition state model," which has been applied to reactions like the addition of a radical to an alkene. nih.gov This model considers both an "outer" long-range transition state and an "inner" conventional transition state. While not specific to this compound, the principle is broadly applicable. For an asymmetric reaction mediated by a derivative of this alcohol, one would model the transition state assembly, including the substrate, the reagent, and the chiral auxiliary. The model would account for steric hindrance and stabilizing electronic interactions (like hydrogen bonding) that differentiate the energies of the competing pathways. For example, in a reduction reaction where a hydride is delivered to a prochiral ketone, the chiral ligand derived from this compound would block one face of the ketone more effectively than the other, leading to a lower energy transition state for attack from the less hindered face.

Advanced Analytical Methods for the Characterization of S + 2 Methoxy 2 Phenylethanol and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for the analysis of chiral compounds, enabling the separation of enantiomers and the quantification of enantiomeric excess. For (S)-(+)-2-Methoxy-2-phenylethanol and its derivatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC stands as a cornerstone for the enantiomeric separation of 2-Methoxy-2-phenylethanol (B1584293). researchgate.net The development of effective HPLC methods hinges on the selection of a suitable chiral stationary phase (CSP) and the optimization of mobile phase conditions. sigmaaldrich.comphenomenex.com

Chiral Stationary Phases (CSPs): A wide variety of CSPs have been developed, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type phases being particularly effective for resolving many chiral compounds. eijppr.comredalyc.orgcsfarmacie.cz For instance, a novel chiral stationary phase based on a 1,1'-binaphthyl chiral polyimine macrocycle has demonstrated potential for such separations. researchgate.net The choice of CSP is critical as the separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.comeijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. redalyc.org

Mobile Phase Optimization: The composition of the mobile phase significantly influences the retention and selectivity of the enantiomeric separation. sigmaaldrich.com Common mobile phases in normal-phase chromatography include mixtures of hexane (B92381) and an alcohol like 2-propanol or ethanol. csfarmacie.czchromatographyonline.com In reversed-phase mode, aqueous buffers mixed with organic modifiers such as methanol (B129727) or acetonitrile (B52724) are used. researchgate.netnih.gov The addition of small amounts of additives, like acids or bases, can further enhance resolution by modifying the ionization state of the analyte or interacting with the stationary phase. chromatographyonline.com For example, a study on the separation of afoxolaner (B517428) enantiomers utilized a mobile phase of water-isopropanol-acetonitrile (40:50:10, v/v/v) with a CHIRALPAK AD-RH column. science.gov

Method Development Strategies: A common strategy for developing a chiral HPLC method involves screening a set of diverse CSPs with a limited number of mobile phases to identify promising candidates for further optimization. sigmaaldrich.comchromatographyonline.comphenomenex.com This systematic approach maximizes the probability of achieving a successful separation in a time-efficient manner. Once a suitable column and mobile phase are identified, parameters such as the mobile phase composition, flow rate, and column temperature are fine-tuned to achieve optimal resolution and analysis time. researchgate.netchromatographyonline.com

Below is an interactive table summarizing typical parameters for chiral HPLC method development for compounds structurally similar to 2-Methoxy-2-phenylethanol.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Broad applicability and proven success for a wide range of chiral compounds. chromatographyonline.comsigmaaldrich.com |

| Mobile Phase (Normal) | Hexane/Isopropanol or Hexane/Ethanol mixtures | Good solubility for many organic compounds and effective in promoting chiral recognition on polysaccharide CSPs. csfarmacie.czchromatographyonline.com |

| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol/Water mixtures | Suitable for more polar analytes and offers different selectivity compared to normal phase. researchgate.netnih.gov |

| Additive (for basic analytes) | Diethylamine (DEA) or other amines (typically 0.1%) | Improves peak shape and can enhance enantioselectivity. chromatographyonline.com |

| Additive (for acidic analytes) | Trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) | Improves peak shape and can enhance enantioselectivity. chromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min | Balances analysis time with separation efficiency. |

| Detection | UV at a wavelength where the analyte absorbs (e.g., 254 nm) | Common and sensitive detection method for aromatic compounds. rsc.org |

| Column Temperature | 20 - 40 °C | Can influence retention times and resolution; optimization is often necessary. researchgate.net |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.govafmps.be SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol, ethanol, or isopropanol. afmps.be

The principles of chiral separation in SFC are similar to those in HPLC, relying on the use of chiral stationary phases. chromatographyonline.com Polysaccharide-based CSPs are the most commonly used in chiral SFC due to their broad applicability and robustness. afmps.bechromatographyonline.com The development of a generic chiral separation strategy in SFC often involves screening a set of complementary polysaccharide-based columns with different mobile phase modifiers. afmps.be

The high efficiency and speed of SFC make it particularly well-suited for high-throughput screening in drug discovery and for preparative-scale separations to obtain pure enantiomers. nih.govnih.gov The development of ultra-performance SFC (UPSFC) systems, along with columns packed with sub-2 µm particles, promises even faster and more efficient chiral separations in the future. afmps.befagg.be

Spectroscopic Approaches for Absolute Configuration Determination

While chromatographic techniques are excellent for separating enantiomers and determining their relative amounts, spectroscopic methods are essential for assigning the absolute configuration of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis (e.g., Mosher's Method, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds, particularly secondary alcohols like this compound. researchgate.net

Mosher's Method: One of the most widely used NMR techniques for this purpose is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.eduspringernature.comresearchgate.net The alcohol of unknown configuration is reacted with both (R)- and (S)-MTPA to form two diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the chiral center experience different magnetic environments in the two diastereomers, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). nih.govspringernature.com By analyzing the sign of these chemical shift differences for various protons in the molecule, the absolute configuration of the original alcohol can be reliably determined. nih.govumn.eduresearchgate.net This method has been successfully applied to determine the absolute configuration of a variety of secondary alcohols. utoronto.ca

¹³C NMR Spectroscopy: While ¹H NMR is more commonly used in Mosher's method, ¹³C NMR can also provide valuable structural information. The chemical shifts of carbon atoms in the ¹³C NMR spectrum can be influenced by the stereochemistry of the molecule. rsc.orgnp-mrd.org In some cases, the ¹³C NMR spectra of diastereomers will show distinct signals for the corresponding carbon atoms, which can aid in structural elucidation. Furthermore, specialized ¹³C NMR techniques can be used to probe through-space interactions that are dependent on the stereochemistry.

The following table presents representative ¹H and ¹³C NMR data for 2-Methoxy-2-phenylethanol.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H NMR | 7.36-7.24 | m | rsc.org |

| 4.20 | dd | rsc.org | |

| 3.68-3.57 | m | rsc.org | |

| 3.27 | s | rsc.org | |

| 2.85 | s | rsc.org | |

| ¹³C NMR | 138.4 | rsc.org | |

| 128.8 | rsc.org | ||

| 128.4 | rsc.org | ||

| 127.2 | rsc.org | ||

| 84.3 | rsc.org | ||

| 67.3 | rsc.org | ||

| 55.7 | rsc.org |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub These techniques provide information about the three-dimensional structure of a molecule, including its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. nih.gov For compounds with suitable chromophores, the experimental ECD spectrum can be compared with the theoretically calculated spectrum for a given enantiomer to determine its absolute configuration. nih.govresearchgate.net Time-dependent density functional theory (TDDFT) has become a common method for calculating theoretical ECD spectra. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. nih.gov Like ECD, VCD is a powerful tool for determining the absolute configuration of chiral molecules. The experimental VCD spectrum is compared to the theoretically calculated spectrum for a known configuration to make the assignment. VCD is particularly useful for molecules that lack strong UV chromophores, as it probes the chirality of the entire molecule through its vibrational modes.

X-ray Crystallography for Diastereomeric Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of the absolute configuration of chiral centers. However, many chiral alcohols, including this compound, are liquids or low-melting solids at room temperature, which complicates the growth of single crystals suitable for X-ray diffraction analysis. researchgate.net A powerful strategy to overcome this limitation is the derivatization of the chiral alcohol with a chiral auxiliary to form a pair of diastereomers. These diastereomeric derivatives often exhibit more favorable crystallization properties than the parent alcohol.

The principle behind this approach is that the reaction of an enantiomerically pure chiral derivatizing agent with a scalemic or racemic mixture of a chiral alcohol produces a mixture of diastereomers. These diastereomers possess different physical properties, including solubility and crystal packing, which can be exploited for separation and crystallization. Once a suitable single crystal of one of the diastereomers is obtained, its molecular structure can be determined by X-ray crystallography. Since the absolute configuration of the chiral derivatizing agent is known, the absolute configuration of the chiral alcohol moiety within the diastereomer can be unambiguously assigned.

A notable example of this approach, while not directly on this compound, involves the determination of the molecular structure of (-)-menthyl (aS)-2′-methoxy-1,1′-binaphthyl-2-carboxylate. This was achieved through single-crystal X-ray analysis, which in turn confirmed the absolute configuration of the axially chiral acid. nih.gov This principle is directly applicable to this compound. By reacting it with a suitable chiral carboxylic acid or other derivatizing agent that is solid and has a known absolute configuration, a crystalline diastereomeric ester can be formed.

The selection of the chiral derivatizing agent is crucial. Ideally, the agent should be enantiomerically pure, readily available, and capable of forming stable, crystalline derivatives. Common classes of compounds used for this purpose include chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), and camphorsulfonic acid. The resulting diastereomers, for instance, (S)-2-methoxy-2-phenylethyl (R)-Mosher's ester and (S)-2-methoxy-2-phenylethyl (S)-Mosher's ester, can then be subjected to crystallization trials.

Recent advancements have also introduced the concept of "crystallization chaperones," such as tetraaryladamantanes, which can co-crystallize with liquid organic molecules, facilitating their structural determination by X-ray diffraction. researchgate.net This host-guest chemistry approach offers another promising avenue for the solid-state structural analysis of derivatives of this compound.

Derivatization Strategies for Enhanced Analytical Resolution

Beyond enabling X-ray crystallography, the formation of diastereomeric derivatives is a cornerstone for enhancing the analytical resolution of enantiomers by other techniques, most notably NMR spectroscopy and chromatography. nih.gov The conversion of a pair of enantiomers into a pair of diastereomers renders them distinguishable, as diastereomers have different physical and chemical properties. nih.gov

For this compound, derivatization is typically achieved by reacting its hydroxyl group with an enantiomerically pure chiral derivatizing agent (CDA). The choice of CDA is critical and depends on the analytical technique to be employed.

One of the most widely used CDAs is Mosher's acid, or more precisely, its acid chloride. nih.govutoronto.ca The reaction of this compound with both (R)- and (S)-Mosher's acid chloride would yield a pair of diastereomeric esters. In ¹H NMR spectroscopy, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. This results in different chemical shifts for corresponding protons in the two diastereomers, allowing for the determination of enantiomeric excess by integrating the signals. nih.govumn.edu

Another effective class of derivatizing agents are those that impart significant conformational rigidity and distinct NMR signals to the resulting diastereomers. An example of such a strategy is the use of 9-anthrylmethoxyacetic acid (9-AMA). The reaction of a chiral alcohol with enantiomers of a CDA like 9-AMA produces diastereomeric esters whose NMR spectra can be analyzed to determine the enantiomeric composition.

For instance, the diastereomeric esters formed between (R)-2-methoxy-2-phenylethanol and the enantiomers of 9-anthrylmethoxyacetic acid have been characterized by NMR spectroscopy. The differing chemical shifts of the protons in the diastereomers allow for their distinction and quantification.

| Compound | ¹H NMR (CDCl₃, δ, ppm) |

|---|---|

| (R)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | 3.40 (s, 3H), 4.01 (dd, J = 4.6 Hz, 6.7 Hz, 1H), 4.09 (dd, J = 4.6 Hz, 10.9 Hz, 1H), 4.29 (dd, J = 6.7 Hz, 10.9 Hz, 1H), 6.29 (s, 1H), 6.91-6.94 (m, 2H), 7.05-7.15 (m, 3H), 7.25-8.56 (m, 9H) rsc.org |

| (S)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | 3.44 (s, 3H), 4.04 (dd, J = 7.9 Hz, 11.2 Hz, 1H), 4.31 (dd, J = 3.6 Hz, 11.5 Hz, 1H), 4.59 (dd, J = 3.6 Hz, 7.9 Hz, 1H), 6.30 (s, 1H), 7.00-7.05 (m, 2H), 7.13-7.18 (m, 3H), 7.50-7.60 (m, 4H), 8.03-8.07 (m, 2H), 8.52-8.55 (m, 3H) rsc.org |

The data in the table clearly illustrates the principle of diastereomeric differentiation by NMR. The signals for the methoxy (B1213986) group and the protons of the ethyl bridge appear at distinct chemical shifts for each diastereomer, enabling quantitative analysis of mixtures.

Similarly, ¹³C NMR spectroscopy provides another layer of analysis.

| Compound | ¹³C NMR (CDCl₃, δ, ppm) |

|---|---|

| (R)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | 56.4, 57.5, 68.0, 80.9, 124.3, 124.8, 126.4, 126.8, 126.9, 127.1, 127.9, 128.1, 128.4, 128.5, 129.0, 129.2, 130.6, 131.4, 133.4, 134.0, 137.4, 171.1 rsc.org |

| (S)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | 57.5, 69.6, 71.8, 77.1, 124.1, 125.1, 125.8, 126.7, 127.9, 128.2, 129.2, 129.4, 130.5, 131.4, 139.1, 171.2 rsc.org |

These derivatization strategies are not limited to NMR analysis. The resulting diastereomers can also be separated by chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), on an achiral stationary phase. Since diastereomers have different physical properties, they will interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.

Reactivity and Functional Group Transformations of S + 2 Methoxy 2 Phenylethanol

Esterification and Etherification Reactions at the Hydroxyl Group

The primary hydroxyl group in (S)-(+)-2-Methoxy-2-phenylethanol is a key site for synthetic modifications, readily undergoing both esterification and etherification reactions.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol itself is used as the solvent to drive the reaction towards the product side. masterorganicchemistry.com For instance, lipase-catalyzed acylation of 2-methoxy-2-phenylethanol (B1584293) using acyl donors like vinyl acetate (B1210297) or isopropenyl acetate has been reported. chempedia.info

Etherification: The hydroxyl group can also be converted into an ether. This compound has been used as a starting material in the synthesis of N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, a serine protease inhibitor, which involves the formation of an ether linkage. sigmaaldrich.com

These reactions are fundamental in modifying the properties of the parent molecule and are crucial steps in the synthesis of more complex structures.

Oxidation and Reduction Reactions of the Alcohol Functionality

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation: The oxidation of alcohols is a fundamental transformation in organic synthesis. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, the general principles of alcohol oxidation apply. Primary alcohols can be oxidized to aldehydes using mild oxidizing agents. Further oxidation leads to carboxylic acids. For example, the oxidation of the related compound 1-phenylethanol (B42297) to acetophenone (B1666503) is a highly efficient reaction. researchgate.net The metabolism of metoprolol, a related structure, is thought to involve the oxidation of a 2-phenylethanol (B73330) derivative to the corresponding phenylacetic acid derivative. chempedia.info

It's important to note that harsh oxidation conditions could potentially affect other functional groups in the molecule, such as the methoxy (B1213986) group or the aromatic ring.

Modifications and Transformations at the Methoxy Group and Aromatic Ring

Beyond the alcohol functionality, the methoxy group and the phenyl ring of this compound can also undergo chemical transformations.

Methoxy Group: The methoxy group (O-CH3) is generally stable but can be cleaved under specific conditions. For example, reaction with strong acids like hydroiodic acid (HI) can lead to the cleavage of the ether bond. doubtnut.com A study on the self-supported hydrogenolysis of aromatic ethers has shown that the C-O bond of the methoxy group can be transformed into a C-H bond. researchgate.net

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring. However, specific examples of such reactions on this compound were not detailed in the search results.

Studies on Chiral Transfer and Stereochemical Integrity During Reactions

A critical aspect of the reactivity of this compound is the maintenance of its stereochemical integrity during chemical transformations. The chiral center at the carbon bearing the methoxy and phenyl groups is crucial for its applications in asymmetric synthesis.

This compound has been employed as a chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine. sigmaaldrich.comsigmaaldrich.com This application highlights the importance of its defined stereochemistry. Furthermore, it has been used in the synthesis of optically active 1,4-dihydropyridines, where the chirality of the starting material is transferred to the product. sigmaaldrich.comsigmaaldrich.com

Studies involving this chiral auxiliary, such as in the highly stereoselective esterification with meso-cyclohexanedicarboxylic anhydride, demonstrate that the chiral information is effectively transferred during the reaction. chempedia.info The enantiomeric excess (ee) of the compound is reported to be 99% by GLC, indicating high optical purity. sigmaaldrich.com When used as a ligand in the preparation of organolanthanoid complexes, the stereochemistry of the ligand plays a vital role in the structure and reactivity of the resulting complex. sigmaaldrich.com

The following table summarizes some of the key reactions and applications of this compound, emphasizing the role of its stereochemistry.

| Reaction/Application | Reagents/Conditions | Product/Outcome | Stereochemical Relevance |

| Chiral Probe | Used with amlodipine | Determination of absolute configuration | Defined stereocenter is essential for analysis |

| Asymmetric Synthesis | Starting material for 1,4-dihydropyridines | Optically active 1,4-dihydropyridines | Chiral transfer from starting material |

| Ligand Synthesis | Used with lanthanoids | Organolanthanoid complexes | Stereochemistry influences complex structure |

| Esterification | meso-cyclohexanedicarboxylic anhydride | Stereoselective esterification | High degree of chiral transfer |

Future Directions and Emerging Trends in Research on S + 2 Methoxy 2 Phenylethanol

Integration into Continuous Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While the application of continuous flow systems to the synthesis of (S)-(+)-2-Methoxy-2-phenylethanol is still an emerging area, the potential benefits are substantial.

Continuous flow reactors, with their high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control is particularly advantageous for reactions involving sensitive reagents or intermediates, potentially leading to higher yields and selectivities in the synthesis of this compound. For instance, the introduction of the methoxy (B1213986) group at the chiral center could be more effectively controlled, minimizing the formation of by-products.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. For this compound, a key trend is the move away from traditional chemical synthesis towards more sustainable biocatalytic and enzymatic methods.

The biotechnological production of the related compound, 2-phenylethanol (B73330), is well-established, primarily through the fermentation of yeasts such as Saccharomyces cerevisiae. cjcatal.comnih.govmdpi.commdpi.complos.org These processes utilize renewable feedstocks and operate under mild conditions, offering a significantly greener alternative to chemical synthesis from petroleum-based starting materials. researchgate.netnih.govacademicjournals.orgprepchem.com The Ehrlich pathway and the shikimate pathway are the two main metabolic routes for the biosynthesis of 2-phenylethanol in yeasts. nih.govmdpi.com

Future research is expected to leverage these existing biocatalytic platforms for the synthesis of this compound. This could involve the metabolic engineering of microorganisms to introduce the necessary enzymatic machinery for the stereoselective methoxylation of a 2-phenylethanol precursor. The use of isolated enzymes in chemo-enzymatic processes is another promising avenue, potentially offering higher specificity and easier purification.

The table below summarizes some of the yeast strains and the corresponding yields of 2-phenylethanol, highlighting the potential of biocatalysis in the production of aromatic alcohols.

| Yeast Strain | Precursor | 2-Phenylethanol Yield (g/L) | Reference |

| Saccharomyces cerevisiae | L-phenylalanine | 3.14 - 4.02 | plos.org |

| Saccharomyces cerevisiae | - | 4.815 | cjcatal.com |

| Kluyveromyces marxianus | - | Not specified | mdpi.com |

| Yarrowia lipolytica | - | Not specified | nih.gov |

The development of such biocatalytic routes would not only reduce the environmental impact of producing this compound but could also provide a more direct and enantioselective synthesis, circumventing the need for chiral resolution steps.

Exploration of Novel Catalytic and Biochemical Applications

Beyond its role as a synthetic intermediate, there is growing interest in the direct application of this compound and its derivatives in catalysis and biochemistry.

In the realm of catalysis, this compound has been identified as a catalyst for the ring-opening of epoxides. biosynth.com Its chiral nature makes it a promising candidate for asymmetric catalysis, where it could be used as a chiral ligand for metal catalysts or as an organocatalyst itself. The presence of both a hydroxyl and a methoxy group provides multiple coordination sites, which could be exploited in the design of new catalytic systems for a variety of chemical transformations.

Biochemically, this compound serves as a valuable chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine. sigmaaldrich.com It is also a starting material for the synthesis of biologically active compounds, including N-substituted 6,7-benzomorphan based opioid receptor agonists and serine protease inhibitors. sigmaaldrich.com

Future research will likely explore a wider range of biochemical applications. This could include investigating its potential as a substrate or inhibitor for various enzymes, leveraging its specific stereochemistry to probe enzyme active sites. Furthermore, the biotransformation of this compound using whole-cell or enzymatic systems could lead to the production of novel, enantiomerically pure derivatives with interesting biological activities. The established biotransformation of 2-phenylethanol by fungi to produce compounds like (R)-1-phenylethane-1,2-diol and tyrosol suggests that similar transformations of its methoxylated counterpart could yield a diverse array of valuable products. preprints.org

Potential in Advanced Materials and Supramolecular Chemistry

The unique structural features of this compound, namely its chirality and the presence of both hydrogen-bond donating and accepting groups, make it an intriguing building block for the development of advanced materials and supramolecular assemblies.

In polymer chemistry, the incorporation of chiral monomers can impart unique properties to the resulting polymers, such as chiroptical activity, the ability to form helical structures, and chiral recognition capabilities. While the direct use of this compound in polymer synthesis is not yet widely reported, its structural similarity to monomers used in the synthesis of polymers like poly[2-methoxy-5-(2´-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) suggests its potential in this field. sid.ir The introduction of the chiral center from this compound into such polymer backbones could lead to materials with interesting photophysical properties and applications in areas such as chiral electronics and sensors.

In supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalently bonded structures is exploited to create complex functional systems. The hydroxyl and methoxy groups of this compound can participate in hydrogen bonding, which is a key driving force in supramolecular assembly. The chirality of the molecule could direct the formation of helical or other complex supramolecular structures. kyoto-u.ac.jp These assemblies could find applications in areas such as chiral separation, enantioselective catalysis, and the development of responsive materials.

Future research in this domain will likely focus on the design and synthesis of monomers and self-assembling molecules derived from this compound and the investigation of the properties of the resulting materials and supramolecular systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-(+)-2-Methoxy-2-phenylethanol, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via catalytic ring-opening of styrene oxide in methanol using metal-organic frameworks (MOFs) like TMU-18 or TMU-19, achieving >95% selectivity . Alternatively, esterification with CDI (1,1'-carbonyldiimidazole) in dichloromethane produces diastereomeric intermediates, which are separated via chromatography . Key intermediates (e.g., tosylates) are characterized by melting point (52–55°C), optical rotation ([α]D = −42.9°), and IR spectroscopy (peaks at 1215 cm⁻¹ for sulfonate groups) .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are essential for structural confirmation and enantiomeric excess determination. For example, ¹H-NMR analysis of oxidation products can distinguish between α-hydroxy ketones and benzoic acid derivatives . Optical rotation measurements ([α]D) and IR spectroscopy (e.g., 1176 cm⁻¹ for methoxy groups) are also standard .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is classified as acutely toxic (Oral/Dermal/Inhalation, Category 4) and causes skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures should include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers achieve high enantiomeric purity of this compound in asymmetric syntheses?

- Methodological Answer : Chiral resolution using (S)-camphanic acid or chromatography with chiral stationary phases ensures enantiopurity. For example, X-ray crystallography with (S)-2-methoxy-2-phenylethanol as a chiral probe confirmed the S-configuration of amlodipine enantiomers . Diastereomer separation via chromatography (e.g., silica gel) is also effective for intermediates .

Q. What catalytic systems optimize the selective synthesis of this compound from styrene oxide?

- Methodological Answer : Manganese-based catalysts with H₂O₂ achieve 50–57% conversion in oxidation reactions, but resubmission of crude products increases yields to >90% . MOFs like TMU-18 in methanol provide near-quantitative conversion (98% selectivity) under mild conditions . Reaction monitoring via GC-MS is critical for optimizing time and temperature .

Q. How should contradictory data on oxidation selectivity of benzylic vs. terminal alcohols be resolved?

- Methodological Answer : Contradictions arise from competing oxidation pathways (e.g., benzoic acid vs. ketone formation). Mechanistic studies using deuterated solvents or kinetic isotope effects can clarify pathways. For example, benzylic alcohols oxidize preferentially even when protected as ethers, as shown by ¹H-NMR analysis of product ratios .

Q. Why does this compound show low reactivity in enzymatic transformations, and how can this be addressed?

- Methodological Answer : Substrate inhibition or poor enzyme compatibility (e.g., HL-ADH or Ht-ADH) limits conversions to <3%. Screening alternative dehydrogenases or modifying protecting groups (e.g., replacing methoxy with acetate) may improve activity. GC-FID analysis of reaction mixtures helps identify inhibitory byproducts .

Q. What strategies enhance productivity in the bioconversion of phenylalanine derivatives to related aroma compounds?

- Methodological Answer : In situ product removal (ISPR) using polymer beads (e.g., Hytrel® 8206) in two-phase bioreactors reduces aqueous-phase inhibition, achieving 20.4 g/L overall 2-phenylethanol. Similar strategies could adapt to this compound by optimizing partition coefficients and reactor configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.